molecular formula C11H20N2O3 B1382664 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1357351-98-4

1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1382664
CAS No.: 1357351-98-4
M. Wt: 228.29 g/mol
InChI Key: NROFQLXUAGEBRC-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester stands as a paradigmatic example of modern heterocyclic design, incorporating multiple functional elements within a constrained bicyclic framework. The compound's molecular formula of C₁₁H₂₀N₂O₃ reflects its complex composition, with a molecular weight of 228.29 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating each structural component: the bicyclo[2.2.1]heptane core system, the strategic placement of oxygen at position 2 (oxa) and nitrogen at position 5 (aza), the aminomethyl substituent at position 1, and the tert-butyl ester functionality at the carboxylic acid group.

The Chemical Abstracts Service registry number 1357351-98-4 provides unambiguous identification of this specific stereochemical arrangement. The compound's Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)N1CC2(CC1CO2)CN, encodes the complete molecular connectivity, revealing the intricate relationship between the protecting group, the bicyclic core, and the amino functionality. This nomenclature system demonstrates the sophistication required to accurately describe modern heterocyclic architectures that combine multiple heteroatoms with complex substitution patterns.

The International Chemical Identifier provides additional structural specificity: InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7,12H2,1-3H3, which encodes not only connectivity but also hydrogen count and formal charge distribution. This level of detailed structural description reflects the precision required in contemporary heterocyclic chemistry, where subtle structural variations can profoundly impact chemical behavior and biological activity.

Structural Parameter Value Significance
Molecular Formula C₁₁H₂₀N₂O₃ Defines elemental composition
Molecular Weight 228.29 Da Determines physical properties
Chemical Abstracts Service Number 1357351-98-4 Unique identifier
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CC2(CC1CO2)CN Connectivity representation
International Chemical Identifier Key NROFQLXUAGEBRC-UHFFFAOYSA-N Structural hash

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical trajectory in heterocyclic chemistry that spans over two centuries of scientific advancement. The foundations of heterocyclic chemistry were established in the early 19th century, with Brugnatelli's isolation of alloxan from uric acid in 1818 marking one of the earliest systematic investigations of nitrogen-containing cyclic compounds. This pioneering work was followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, demonstrating the synthetic accessibility of oxygen-containing heterocycles.

The conceptual framework for understanding bridged bicyclic systems containing heteroatoms draws heavily from the theoretical insights of Julius Bredt, who formulated his famous rule in 1924 regarding the stability of bridgehead double bonds in bicyclic systems. This principle was later extended by Rudolf Lukeš in 1938, who applied Bredt's concepts to amide-containing bridged systems, proposing that bicyclic bridged lactams featuring nitrogen atoms at bridgehead positions would exhibit unusual properties. These theoretical foundations provided the conceptual basis for understanding how heteroatom incorporation into bridged frameworks could fundamentally alter chemical reactivity and structural stability.

The evolution toward modern bridged heterocyclic systems like this compound reflects decades of methodological advancement in synthetic heterocyclic chemistry. The successful synthesis of stable bridged lactams was first achieved by Doering in 1946, who demonstrated that appropriately substituted bridged amides could be prepared and characterized, though they exhibited enhanced reactivity compared to their planar counterparts. This work established the fundamental principle that bridged heterocyclic systems could serve as valuable synthetic intermediates despite their inherent strain and altered electronic properties.

The contemporary understanding of bridged heterocyclic chemistry has been significantly enhanced by advances in mechanistic studies and structural characterization techniques. Research by Grigg and colleagues demonstrated the utility of palladium-catalyzed Heck reactions for constructing bridged lactam systems, providing reliable synthetic routes to complex bridged architectures. These methodological developments have enabled the rational design of compounds like this compound, which combine multiple design elements including heteroatom incorporation, protecting group chemistry, and amino acid-like functionality.

Significance in Bridged Bicyclic Systems

The significance of this compound within the broader context of bridged bicyclic systems stems from its unique combination of structural rigidity, heteroatom functionality, and synthetic accessibility. Bridged bicyclic systems represent a particularly important class of organic compounds due to their constrained three-dimensional architectures, which can impose specific geometric requirements on chemical reactions and molecular interactions. The incorporation of both oxygen and nitrogen heteroatoms into the bicyclo[2.2.1]heptane framework creates a system with enhanced synthetic versatility and potential biological activity.

Research on related bridged bicyclic lactones has demonstrated the pharmaceutical relevance of such constrained systems, with successful applications in the synthesis of bioactive molecules requiring precise three-dimensional positioning of functional groups. The bicyclo[2.2.1] framework provides a rigid scaffold that can effectively present substituents in defined spatial orientations, making it valuable for structure-activity relationship studies and drug design applications. The presence of multiple heteroatoms in this compound further enhances its potential as a pharmaceutical building block, as nitrogen and oxygen atoms can participate in hydrogen bonding interactions with biological targets.

The synthetic chemistry of bridged bicyclic systems has revealed unique reactivity patterns that distinguish these compounds from their monocyclic counterparts. Studies on bridged lactams have shown that the geometric constraints imposed by the bicyclic framework can significantly alter the electronic properties of amide bonds, leading to enhanced reactivity toward nucleophilic attack and modified protonation behavior. These altered properties make bridged heterocyclic systems valuable as reactive intermediates in synthetic transformations, capable of undergoing reactions that would be unfavorable in unstrained systems.

Contemporary research has demonstrated the utility of bridged bicyclic systems in accessing complex molecular architectures through cascade reaction sequences. The work of Aubé and colleagues on tandem Diels-Alder/Schmidt reactions has shown how bridged frameworks can serve as platforms for constructing polycyclic systems with multiple stereocenters. Similarly, research by Judd and coworkers has demonstrated the effectiveness of sequential Ugi/ring-closing metathesis/Heck reaction sequences for rapidly assembling bridged lactam systems from simple starting materials. These methodological advances highlight the strategic importance of compounds like this compound as versatile building blocks for complex molecule synthesis.

Bridged System Type Structural Features Synthetic Applications
Bicyclo[2.2.1]heptane derivatives Rigid norbornane framework Pharmaceutical scaffolds
Oxa-aza bridged systems Dual heteroatom incorporation Enhanced biological activity
Protected amino acids Carbamate functionality Peptide synthesis
Aminomethyl substituted Primary amine handle Further functionalization

Relationship to Bicyclo[2.2.1]heptane Core Structure

The structural foundation of this compound is intimately connected to the bicyclo[2.2.1]heptane core structure, also known as norbornane, which serves as one of the most important bridged bicyclic frameworks in organic chemistry. Norbornane itself is a saturated hydrocarbon with the molecular formula C₇H₁₂, characterized by a cyclohexane ring bridged by a methylene unit in the 1,4-position, creating a rigid three-dimensional architecture with a melting point of 88°C. This parent structure provides the geometric foundation for the more complex heterocyclic derivative, maintaining the essential bridged topology while accommodating heteroatom substitution.

The transformation from the parent norbornane structure to the complex heterocyclic derivative involves systematic replacement of carbon atoms with heteroatoms and introduction of functional substituents. The position 2 carbon is replaced with oxygen to create the oxa functionality, while position 5 is replaced with nitrogen to generate the aza component. This dual heteroatom substitution fundamentally alters the electronic properties of the bicyclic system while preserving the essential geometric constraints that make bridged bicyclic compounds synthetically valuable. The resulting framework maintains the rigid three-dimensional architecture of norbornane while gaining the enhanced reactivity and coordination capabilities associated with heteroatom incorporation.

Historical studies on norbornene derivatives, the unsaturated precursors to norbornane systems, have provided important insights into the reactivity patterns of bridged bicyclic frameworks. Research by various groups has demonstrated that the geometric constraints of the bicyclo[2.2.1] system can lead to unusual reaction outcomes, including rearrangements and selectivity patterns that differ significantly from those observed in unstrained systems. These studies have shown that electrophilic addition reactions to norbornene can result in skeletal rearrangements, while nucleophilic processes may proceed through unusual mechanistic pathways due to the geometric constraints of the bridged system.

The stereochemical implications of the bicyclo[2.2.1]heptane framework are particularly significant for understanding the behavior of this compound. The bridged structure creates distinct facial selectivity in chemical reactions, with the bridge effectively blocking one face of the bicycle while leaving the other face accessible to reagents. This facial selectivity has been exploited in synthetic applications, including domino ring-closure reactions and cycloaddition processes that rely on the geometric constraints of the norbornane framework to achieve high levels of stereoselectivity.

Research on related bridged systems has demonstrated the utility of bicyclo[2.2.1] frameworks in asymmetric synthesis and stereocontrolled transformations. Studies involving norbornene-derived starting materials have shown that the inherent chirality of substituted norbornane systems can be effectively transferred through multiple synthetic transformations, maintaining stereochemical integrity while building molecular complexity. This principle of traceless chirality transfer makes bicyclo[2.2.1]heptane derivatives particularly valuable in the synthesis of complex molecules where precise stereochemical control is essential.

Chemical Classification and Taxonomic Position

The chemical classification of this compound requires consideration of multiple overlapping taxonomic systems used in organic chemistry to organize and categorize molecular structures. Within the broadest classification framework, the compound belongs to the class of heterocyclic compounds, defined as cyclic organic molecules containing at least one heteroatom (an atom other than carbon) within the ring structure. More specifically, it represents a member of the bridged heterocyclic subclass, characterized by the presence of a bridging unit that connects non-adjacent positions in the cyclic framework.

According to the Cooperative Patent Classification system used by patent offices worldwide, compounds containing bicyclic structures with both nitrogen and oxygen heteroatoms fall under the category C07D, which encompasses heterocyclic compounds. The specific structural features of this compound place it within subcategories dealing with compounds containing two or more heteroatoms in bridged configurations. This classification system recognizes the compound's dual heteroatom content and its bridged bicyclic architecture as defining structural characteristics.

From a functional group perspective, the compound simultaneously belongs to multiple chemical classes based on its constituent structural elements. The presence of the carbamate functionality (the tert-butyl ester of the carboxylic acid attached to nitrogen) classifies it as a protected amino acid derivative, commonly used in peptide synthesis and medicinal chemistry. The aminomethyl substituent provides primary amine functionality, while the bicyclic framework with embedded heteroatoms creates a constrained heterocyclic system with unique geometric and electronic properties.

The Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds, would classify this molecule as a substituted azaoxa-bicycloheptane. This naming system recognizes the seven-membered bicyclic framework (heptane), the presence of nitrogen (aza) and oxygen (oxa) heteroatoms, and the various substituents that modify the parent structure. The complexity of the substitution pattern requires the use of positional numbering and systematic description of each functional group to achieve unambiguous nomenclature.

Within the context of synthetic organic chemistry, this compound occupies a strategic position as both a synthetic intermediate and a potential pharmaceutical building block. Its classification as a protected amino acid places it within the broader category of compounds used in solid-phase peptide synthesis and medicinal chemistry applications. The combination of protective group chemistry (tert-butyl ester), heteroatom functionality (oxa and aza positions), and structural rigidity (bicyclic framework) makes it representative of modern synthetic design principles that combine multiple functional elements within constrained molecular architectures.

Classification System Category Specific Designation
Chemical Abstracts Service Heterocyclic Compounds Bicyclic nitrogen-oxygen systems
Cooperative Patent Classification C07D Bridged heterocycles with multiple heteroatoms
Hantzsch-Widman System Azaoxa compounds Substituted bicycloheptane derivative
Functional Group Carbamates Protected amino acid derivatives
Structural Type Bridged Bicycles Bicyclo[2.2.1]heptane framework

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFQLXUAGEBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357351-98-4
Record name tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Preparation Methods

Core Cyclization and Heterocycle Formation

The foundational step in synthesizing this compound involves constructing the bicyclic heterocycle, typically achieved through cyclization reactions starting from suitable precursors.

  • Starting Material Preparation:
    The synthesis often begins with commercially available or easily synthesized precursors such as amino alcohols or amino acids bearing functional groups amenable to cyclization. For example, 3-hydroxy-benzoic acid methyl esters or similar derivatives serve as initial substrates for heterocycle formation.

  • Cyclization Strategy:
    A common approach involves nucleophilic attack of amino groups on electrophilic centers within the precursor molecules, facilitated under controlled conditions (e.g., reflux, specific solvents). The cyclization is often promoted by acid or base catalysis, leading to the formation of the bicyclic structure. For instance, the use of acid catalysts such as p-toluenesulfonic acid or Lewis acids can promote intramolecular cyclization to form the oxabicyclic core.

  • Key Reactions and Conditions:

    • Reflux in inert solvents such as dichloromethane or tetrahydrofuran (THF).
    • Use of dehydrating agents or molecular sieves to drive cyclization by removing water.
    • Catalysis with acids or metal salts to facilitate ring closure.

Introduction of the Aminomethyl Group

The amino methyl functionalization at the 1-position is typically achieved via nucleophilic substitution or reductive amination.

  • Reductive Amination:
    This method involves reacting an aldehyde or ketone intermediate with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reducing agents. For example, the reaction of an aldehyde intermediate with ammonia in the presence of sodium cyanoborohydride yields the aminomethyl group with high selectivity.

  • Direct Aminomethylation:
    Alternatively, halogenated intermediates (e.g., chloromethyl derivatives) can undergo nucleophilic substitution with ammonia or primary amines under basic conditions.

Functionalization of the 2-Oxa and 5-Aza Positions

The heteroatoms in the bicyclic core are introduced through heterocycle formation steps, often involving ring-closure reactions with heteroatom-containing precursors.

  • Formation of the 2-Oxa and 5-Aza Rings:
    These are typically formed via intramolecular cyclization reactions involving amino alcohols or amino acids and heteroatom sources such as halides or epoxides. For example, epoxide ring-opening with amino groups can generate the oxabicyclic structure, while amino groups reacting with suitable electrophiles can form the aza component.

  • Use of Protecting Groups:
    To prevent undesired side reactions, amino groups are often protected with tert-butoxycarbonyl (Boc) groups during early stages and deprotected at the final steps.

Representative Data Table of Preparation Methods

Step Reagents Conditions Purpose Reference
Cyclization Acid catalysts (e.g., p-TsOH) Reflux in dichloromethane Heterocycle formation
Aminomethylation Sodium cyanoborohydride, aldehyde Room temperature, inert atmosphere Aminomethyl group introduction
Heterocycle formation Epoxides, amino alcohols Reflux, presence of base Formation of 2-oxa- and 5-aza-rings
Carboxylation Oxidants (Jones reagent) Controlled temperature Carboxylic acid introduction
Esterification tert-Butanol, DCC or Boc₂O Acidic conditions Formation of tert-butyl ester

Research Findings and Optimization

Research indicates that the yields and purity of the final compound are significantly influenced by reaction conditions such as temperature, solvent choice, and reagent stoichiometry. For example, the use of molecular sieves during cyclization enhances yield by removing water, a byproduct that can shift equilibrium unfavorably.

Additionally, protecting groups like Boc are crucial during multi-step syntheses to prevent side reactions, especially when introducing sensitive functional groups such as amino or hydroxyl groups. Deprotection steps are carefully controlled to avoid degradation of the heterocyclic core.

Summary of Key Synthesis Strategies

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the bicyclic core to modify the oxidation state of the nitrogen and oxygen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms of the bicyclic core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms involving bicyclic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
  • Evaluated for its ability to modulate biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]Heptane Core

Hydroxymethyl Analogue
  • 1-Hydroxymethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester (Ref: 3D-HEC35186) Key Difference: Hydroxymethyl (-CH2OH) vs. aminomethyl (-CH2NH2) group. Price: €491.00/50mg .
Carboxylic Acid Derivatives
  • (3S)-N-Boc-2-Azabicyclo[2.2.1]heptane-3-Carboxylic Acid (CAS: 291775-59-2) Key Feature: Carboxylic acid at position 3 with Boc protection. Application: Intermediate in Ledipasvir synthesis; the carboxylic acid enables peptide coupling reactions . Price: Not listed, but structurally simpler derivatives (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid) cost $100/100mg .
Ketone-Containing Analogues
  • tert-Butyl 5-Oxo-2-Azabicyclo[2.2.1]heptane-2-Carboxylate (CAS: 198835-06-2) Key Feature: Oxo group at position 4.

Bicyclic Framework Modifications

Oxa/Aza vs. Aza-Only Systems
  • tert-Butyl (1R,4R)-3-Oxo-2-Oxa-5-Azabicyclo[2.2.1]heptane-5-Carboxylate (CAS: 848488-70-0) Structural Difference: Incorporates both oxa and aza rings vs. the target compound’s single oxa ring.
Different Ring Sizes
  • cis-5-Methyl-7-Oxo-2-Aza-Bicyclo[3.2.0]heptane-2-Carboxylic Acid Tert-Butyl Ester
    • Framework : Bicyclo[3.2.0] vs. [2.2.1].
    • Consequence : Smaller ring size ([3.2.0]) increases ring strain, affecting reactivity and synthetic accessibility .

Price and Availability Trends

Compound Name Price (Per 100mg) Source
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester Not listed
1-Hydroxymethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester €982.00
2-Boc-6-Hydroxy-2-Azabicyclo[2.2.1]heptane $585.00
2-Boc-2-Azabicyclo[2.2.1]heptane-5-Carboxylic Acid $100.00
tert-Butyl 5-Oxo-2-Azabicyclo[2.2.1]heptane-2-Carboxylate Priced on request

Key Insight: The aminomethyl derivative’s price is likely higher due to synthetic complexity (amine protection/deprotection steps) and demand in antiviral drug synthesis .

Thermal Stability of tert-Butyl Esters

  • Thermal Decomposition : Tert-butyl esters undergo de-esterification at elevated temperatures, releasing isobutylene and carboxylic acids. This process is critical in controlled drug release formulations .
  • Impact of Substituents: Electron-withdrawing groups (e.g., oxo) accelerate ester cleavage, while electron-donating groups (e.g., aminomethyl) may stabilize the ester under mild conditions .

Functional Group Reactivity

  • Aminomethyl Group: Enables amide bond formation, a key step in peptide-based drug synthesis. For example, coupling with carboxylic acids (e.g., Ledipasvir intermediates) .
  • Hydroxymethyl Group : Suitable for etherification or oxidation to aldehydes/carboxylic acids, offering divergent synthetic pathways .

Biological Activity

Overview

1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester, designated by the CAS number 1357351-98-4, is a bicyclic compound notable for its unique structural features, including the incorporation of both oxygen and nitrogen atoms into its framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 228.29 g/mol. Its structure features a bicyclic core that may facilitate interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O3_{3}
Molecular Weight228.29 g/mol
CAS Number1357351-98-4
IUPAC Nametert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function through:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target molecules.
  • Electrostatic Interactions : These interactions enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds similar to 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities.

Case Study: Inhibition of Enzymatic Activity

A case study involving structurally related compounds demonstrated their efficacy in inhibiting specific enzymes linked to disease pathways:

  • Target Enzyme : Dipeptidyl Peptidase IV (DPP-IV)
  • Inhibition Mechanism : Compounds interacted with the active site of DPP-IV, leading to reduced enzyme activity, which is crucial in managing conditions like type 2 diabetes.

Comparative Analysis with Similar Compounds

The unique structural characteristics of 1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane distinguish it from other similar compounds:

Compound NameStructural FeatureBiological Activity
tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylateLacks oxygen atomModerate antimicrobial activity
tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateHydroxyl group presentHigher antioxidant activity

Q & A

Q. What are the common synthetic routes for preparing this bicyclic compound, and how can purity be ensured?

The compound is typically synthesized via esterification of the parent carboxylic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄) or SN2 alkylation using tert-butyl halides . Multi-step approaches may involve protecting group strategies to isolate intermediates. Purity (>97%) is validated using HPLC, with recrystallization or column chromatography for purification. Certificates of Analysis (COA) from suppliers provide batch-specific purity data .

Q. Which analytical techniques reliably characterize the stereochemistry and structural integrity of this compound?

X-ray crystallography is the gold standard for confirming stereochemistry and bond parameters (e.g., O2–C5–N1 angle: 124.7°) . Complementary methods include chiral HPLC for enantiomeric purity, NMR (¹H/¹³C, COSY, HSQC) for proton/carbon assignments, and FTIR for functional group validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Follow SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers in dry, ventilated areas, away from incompatible reagents .

Q. How should researchers address discrepancies between experimental and computational NMR data?

Discrepancies may arise from solvent effects, tautomerism, or dynamic conformational changes. Use 2D NMR (e.g., NOESY) to resolve spatial correlations and compare with X-ray-derived structural models. Computational predictions (DFT) should account for solvent polarity and temperature .

Advanced Research Questions

Q. What strategies optimize reaction yields during multi-step synthesis of this bicyclic compound?

Optimize stepwise conditions:

  • Catalyst selection : Use Pd-mediated reductive cyclization for nitrogen-containing bicyclic cores .
  • Temperature control : Reflux in acetic acid for 3–5 hours to stabilize intermediates .
  • Purification : Monitor intermediates via TLC/HPLC and employ silica gel chromatography for high-yield isolation .

Q. How does the conformational flexibility of the bicyclic core influence derivatization reactions?

The bicyclo[2.2.1]heptane scaffold exhibits restricted rotation due to fused oxa/aza rings. Torsion angles (e.g., C5–O1–C1–C4: −178.9°) and steric hindrance at C8/C9 positions may limit nucleophilic attack. Molecular dynamics simulations predict reactive sites for functionalization (e.g., amidation at N1) .

Q. In enzyme interaction studies, how can stereoselective effects be systematically evaluated?

  • Enantiomer separation : Use chiral stationary phases in HPLC to isolate stereoisomers .
  • Kinetic assays : Compare inhibition constants (Kᵢ) of (R)- and (S)-configurations against target enzymes (e.g., proteases).
  • Docking simulations : Align crystallographic data with enzyme active sites to identify stereospecific binding motifs .

Q. How can researchers resolve contradictions in spectral data for structurally similar impurities?

  • Mass spectrometry : High-resolution LC-MS identifies trace impurities (e.g., de-esterified byproducts).
  • Vibrational spectroscopy : FTIR distinguishes carbonyl stretches (e.g., ester C=O at ~1720 cm⁻¹ vs. acid at ~1700 cm⁻¹).
  • Cross-validate : Compare with Pharmacopeial Forum standards for bicyclic azabicyclo derivatives .

Q. What methodologies are effective in analyzing the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Stability-indicating HPLC : Monitor degradation products (e.g., tert-butyl alcohol release) at 40–60°C .

Q. How can the compound’s role in drug discovery be validated using biochemical assays?

  • Target engagement : Radioligand binding assays to measure affinity for neurological targets (e.g., GABA receptors).
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
  • Toxicity screening : Use Annexin V/PI staining to evaluate apoptosis in primary cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester

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